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molecular formula C12H9NO2 B8817642 quinolin-8-yl acrylate CAS No. 34493-87-3

quinolin-8-yl acrylate

Cat. No. B8817642
M. Wt: 199.20 g/mol
InChI Key: XJCKBNNSMUEHQQ-UHFFFAOYSA-N
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Patent
US04426464

Procedure details

8-Hydroxyquinoline (58.0 g: 0.40 mole) was dissolved in a mixture of toluene (500 ml) and triethylamine (41.4 g; 0.41 mole). Acrylyl chloride (38.0 g; 0.42 mole) was added slowly, while stirring, the reaction temperature beting kept under 30° C. When the addition was complete the mixture was stirred for another 1 hour. The solution was then filtered and washed with a solution of sodium hydrogen carbonate in water followed by water only, and finally the toluene layer was dried with anhydrous sodium sulphate. Some toluene was evaporated off using a rotary evaporator under low pressure. The solution was left in a refrigerator overnight and the solid formed was filtered off. This was identified by infra-red and N.M.R. spectroscopy and microanalysis to be 8-quinolinyl acrylate. Yield 48.6 g (61 percent of the theoretical yield).
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.C(N(CC)CC)C.[C:19](Cl)(=[O:22])[CH:20]=[CH2:21]>C1(C)C=CC=CC=1>[C:19]([O:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2)(=[O:22])[CH:20]=[CH2:21]

Inputs

Step One
Name
Quantity
58 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Name
Quantity
41.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
38 g
Type
reactant
Smiles
C(C=C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
beting kept under 30° C
ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
was stirred for another 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solution was then filtered
WASH
Type
WASH
Details
washed with a solution of sodium hydrogen carbonate in water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
finally the toluene layer was dried with anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
Some toluene was evaporated off
CUSTOM
Type
CUSTOM
Details
a rotary evaporator under low pressure
CUSTOM
Type
CUSTOM
Details
the solid formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
Yield 48.6 g (61 percent of the theoretical yield)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C=C)(=O)OC=1C=CC=C2C=CC=NC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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